O-(3-Biphenylyl)hydroxylamine
Description
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
O-(3-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 |
InChI Key |
AINXNKLPYUFGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)ON |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The preparation of this compound generally involves the introduction of the hydroxylamine (-NHOH) group onto a biphenyl scaffold, typically at the oxygen atom (O-substitution). Two main synthetic strategies are prevalent:
- Direct O-substitution of hydroxylamine derivatives on biphenyl precursors
- Coupling reactions involving biphenyl boronic acids and hydroxylamine sources
Both approaches require careful control of protecting groups, solvents, temperature, and reagents to maximize yield and purity.
Method 1: Coupling of Biphenyl Boronic Acid with Hydroxylamine Derivatives
A recent procedure reported in a peer-reviewed study describes the synthesis of biphenyl hydroxylamine intermediates via palladium-catalyzed coupling of biphenyl boronic acids with hydroxylamine sources under mild conditions:
| Step | Reagents & Conditions | Notes | Yield | |
|---|---|---|---|---|
| 1 | 3-Hydroxyphenylboronic acid (1.32 g, 0.010 mol), compound 2 (3.0 g, 0.006 mol), tripotassium phosphate (4.06 g, 0.019 mol) in THF (40 ml) + water (5 ml) | Pd catalyst: XPhos Pd G2 (0.5 g, 0.0006 mol), N2 atmosphere, 65 °C, 3.5 h | Monitored by TLC, reaction completion | 72.7% (grey-white solid intermediate) |
This method leverages a palladium-catalyzed cross-coupling reaction, which is efficient and scalable. The biphenyl intermediate bearing the hydroxylamine moiety can be isolated with good purity and yield.
Method 2: Preparation via Halooxime Intermediate and Halide Sources
According to a 2017 patent, a multi-step synthetic route involves:
- Formation of a halooxime intermediate by reacting a suitable biphenyl precursor with a halide source and hydroxylamine
- Subsequent cyclization and deprotection steps to yield the O-substituted hydroxylamine
Key reaction parameters include:
| Step | Reagents & Conditions | Details | Temperature | Solvent | Yield/Notes |
|---|---|---|---|---|---|
| Halooxime formation | Biphenyl substrate + halide source + hydroxylamine (e.g., O-benzylhydroxylamine hydrochloride) + acid (chloroacetic acid) | Acid with pKa ≤ AcOH, halide source 0-10 equiv, hydroxylamine 1-2 equiv | 0°C | Mixture of DMF, THF, toluene | Rapid reaction, minutes to complete |
| Cyclization | Cyclization of halooxime intermediate | Temperature: -5 to 30°C, typically 0-5°C | THF, 2-MeTHF, acetonitrile, DMF, etc. | Completed within minutes | |
| Deprotection | Acidic deprotection using TsOH, MsOH, TFA, etc. | Acid equivalents: 1-10 | Non-nucleophilic solvents | Final this compound obtained |
This method offers operational advantages for industrial-scale synthesis, including high yield, cost-effectiveness, and the ability to produce various salt forms of the compound.
Method 3: Reaction of Hydroxylamine-O-sulphonic Acid with Alkali Metal Alkoxides
A European patent describes a process for preparing O-substituted hydroxylamines, including this compound analogs, by reacting hydroxylamine-O-sulphonic acid with alkali metal alkoxides:
| Step | Reagents & Conditions | Details | Solvents | Yield/Notes |
|---|---|---|---|---|
| Reaction | Hydroxylamine-O-sulphonic acid + alkali metal alkoxide (e.g., sodium or potassium alkoxide) | Alcoholate generated in situ or pre-formed | Acetonitrile, sulfolane, dimethylacetamide, tetrahydrofuran | Yields up to ~80% for O-alkylhydroxylamines; scalable |
| Isolation | Distillation or crystallization | Removal of product during reaction | - | Industrially viable |
This method is advantageous for large-scale production due to better yields and simple reaction setup. It is adaptable for various O-substituted hydroxylamines by changing the alkoxide component.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Pd-Catalyzed Coupling | Method 2: Halooxime Route | Method 3: Hydroxylamine-O-sulphonic Acid Route |
|---|---|---|---|
| Starting Materials | Biphenyl boronic acid, hydroxylamine derivatives | Biphenyl halide precursor, halide source, hydroxylamine | Hydroxylamine-O-sulphonic acid, alkali metal alkoxide |
| Catalysts/Reagents | XPhos Pd G2, tripotassium phosphate | Acid (chloroacetic acid), halide source, protecting groups | Alkali metal alkoxide |
| Solvents | THF, water | DMF, THF, toluene, acetonitrile | Acetonitrile, sulfolane, DMAc, THF |
| Temperature | 65 °C | 0 to 30 °C | Ambient to moderate heat |
| Yield | ~73% | High (not explicitly quantified) | Up to ~80% (for related compounds) |
| Scalability | Moderate to large scale | Industrial scale feasible | Industrial scale feasible |
| Advantages | Mild conditions, good yield | Operational advantages, fast cyclization | Simple, cost-effective, good yields |
| Limitations | Requires Pd catalyst | Multi-step, sensitive to protecting groups | Limited to alkyl O-substituents mostly |
Research Findings and Notes
- Protecting groups on nitrogen and oxygen are critical for selectivity and yield in multi-step syntheses. Carbamate-based groups such as Boc are preferred.
- Acid strength and equivalents influence deprotection efficiency and product purity. Common acids include TsOH, MsOH, TFA, and HCl.
- Solvent choice affects solubility and reaction rate; mixtures of DMF, THF, and toluene are effective for cyclization steps.
- The halooxime intermediate formation is rapid and can be controlled by temperature and acid pKa to favor high yields.
- The palladium-catalyzed coupling method offers a direct route to biphenyl hydroxylamine derivatives, useful for complex biphenyl scaffolds.
- Hydroxylamine-O-sulphonic acid based methods provide a robust alternative for O-substituted hydroxylamines but may require optimization for biphenyl substrates.
Summary Table of Key Preparation Parameters
| Parameter | Method 1 (Pd-Coupling) | Method 2 (Halooxime) | Method 3 (Hydroxylamine-O-sulphonic Acid) |
|---|---|---|---|
| Reaction Time | 3.5 hours | Minutes (cyclization), variable overall | Variable, distillation during reaction |
| Temperature Range | 65 °C | -5 to 30 °C | Ambient to moderate heat |
| Solvent System | THF/water | DMF/THF/toluene/acetonitrile | Acetonitrile, sulfolane, DMAc, THF |
| Catalyst/Reagent | Pd catalyst (XPhos Pd G2) | Acid, halide, hydroxylamine derivatives | Alkali metal alkoxide |
| Yield Range | ~73% | High (not quantified) | Up to ~80% |
| Scale Suitability | Lab to pilot scale | Industrial scale | Industrial scale |
Chemical Reactions Analysis
Types of Reactions
O-(3-Biphenylyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted biphenyl derivatives.
Scientific Research Applications
O-(3-Biphenylyl)hydroxylamine is a chemical compound with a hydroxylamine functional group attached to a biphenyl moiety. It has garnered attention for its diverse applications in scientific research, particularly in biology, medicine, and industry. The compound's unique biphenyl structure imparts distinct chemical properties compared to other hydroxylamines, making it a versatile aminating agent.
Scientific Research Applications
This compound has several applications in scientific research.
Biology this compound is investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms.
Medicine Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Biological Activities
This compound is a derivative of hydroxylamine characterized by its biphenyl structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and antimicrobial research.
Antioxidant Activity Hydroxylamines, including this compound, are known for their ability to scavenge free radicals. This property provides protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits significant antioxidant capabilities, potentially contributing to cellular protection mechanisms.
Antimicrobial Activity Research indicates that this compound possesses antimicrobial properties. Hydroxylamines can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can effectively reduce microbial viability, suggesting its application in pharmaceutical formulations aimed at treating infections.
Case Studies and Research Findings
Antioxidant Assessment A study evaluating the antioxidant activity of various hydroxylamines found that this compound significantly reduced lipid peroxidation levels in cellular models, indicating its protective role against oxidative damage.
Antimicrobial Efficacy In a comparative study on the antimicrobial effects of different hydroxylamines, this compound showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Mechanistic Insights Further investigations into the mechanism of action revealed that this compound may exert its antimicrobial effects through the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Mechanism of Action
The mechanism of action of O-(3-Biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including electrophilic amination and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Classification of Hydroxylamine Derivatives
Hydroxylamine derivatives are categorized based on substituent groups attached to the oxygen atom. Key structural classes include:
- Aromatic/heteroaromatic derivatives (e.g., biphenyl, naphthyl, benzofuran).
- Aliphatic derivatives (e.g., ethyl, morpholinoethyl).
- Organometallic derivatives (e.g., ferrocene-containing analogs).
- Functionalized derivatives (e.g., pentafluorobenzyl for analytical applications).
Physicochemical and Spectroscopic Comparisons
Table 1: NMR and HRMS Data for Selected Hydroxylamine Derivatives
*FP = 3-fluorophenyl; Fc = ferrocenyl.
Key Observations:
- Aromatic vs. Aliphatic Substituents : Biphenyl and naphthyl derivatives exhibit downfield aromatic proton shifts (δ 7.20–7.82) compared to aliphatic analogs (e.g., δ 3.73 for morpholine in 20j), reflecting electronic differences .
- Organometallic Derivatives: The ferrocene-containing analog shows distinct proton shifts (δ 4.02–4.15) for cyclopentadienyl ligands and enhanced stability due to metal coordination .
- HRMS Accuracy : All compounds demonstrate <3 ppm error between calculated and experimental HRMS values, confirming synthesis fidelity .
Key Findings:
- Anticancer Potential: Ferrocene analogs leverage redox-active metal centers to inhibit enzymes in the kynurenine pathway, which is upregulated in cancers .
- Antimicrobial Activity : Aliphatic derivatives (e.g., O-ethyl) exhibit radical scavenging but lack detailed mechanistic studies compared to aromatic analogs .
Biological Activity
O-(3-Biphenylyl)hydroxylamine is a derivative of hydroxylamine characterized by its biphenyl structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of antioxidant and antimicrobial research. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a biphenyl moiety. This unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
| Compound | Structure Type | Unique Features |
|---|---|---|
| This compound | Biphenyl with hydroxylamine | Versatile aminating agent |
| Phenylhydroxylamine | Monophenol | Simpler structure; less steric hindrance |
| Diphenylhydroxylamine | Diphenolic | Strong antioxidant properties |
| Naphthalen-1-ol | Fused aromatic system | Different reactivity due to fused structure |
Antioxidant Activity
Hydroxylamines, including this compound, are known for their ability to scavenge free radicals. This property provides protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits significant antioxidant capabilities, potentially contributing to cellular protection mechanisms.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Hydroxylamines can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that this compound can effectively reduce microbial viability, suggesting its application in pharmaceutical formulations aimed at treating infections.
Case Studies and Research Findings
- Antioxidant Assessment : A study evaluating the antioxidant activity of various hydroxylamines found that this compound significantly reduced lipid peroxidation levels in cellular models, indicating its protective role against oxidative damage.
- Antimicrobial Efficacy : In a comparative study on the antimicrobial effects of different hydroxylamines, this compound showed potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may exert its antimicrobial effects through the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Q & A
Q. What are the recommended methods for synthesizing O-(3-Biphenylyl)hydroxylamine?
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, hydroxylamine can react with 3-biphenylyl derivatives (e.g., aryl halides or ethers) under acidic or basic conditions. A common approach includes:
- Step 1 : Reacting 3-biphenylyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to facilitate substitution.
- Step 2 : Purification via recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product .
- Key Considerations : Reaction temperature (room temperature to 60°C) and solvent choice (e.g., THF or DMF) influence yield and purity.
Q. How should researchers characterize this compound to confirm its structure?
Characterization requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and hydroxylamine signals (δ 4.5–5.5 ppm).
- IR Spectroscopy : Detect N–O stretching vibrations (~900–950 cm) and O–H bonds (~3200–3500 cm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peak at m/z corresponding to CHNO) .
Q. What factors influence the stability of this compound during storage?
Stability is affected by:
- Moisture : Hydroxylamine derivatives are hygroscopic; store under inert gas (N or Ar) in sealed containers.
- Temperature : Decomposition occurs above 40°C; refrigeration (2–8°C) is recommended.
- Light Sensitivity : Protect from UV exposure using amber glassware .
Advanced Research Questions
Q. How can computational chemistry predict the reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)) model reaction mechanisms:
- Transition State Analysis : Identify energy barriers (ΔG‡) for O- vs. N-acylation pathways. For example, dual bifunctional catalysis mechanisms show ΔG‡ values of 17.4–18.6 kcal/mol for competing pathways .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate aqueous or organic solvent interactions, adjusting activation energies by 1–3 kcal/mol .
Q. How do researchers resolve contradictions between experimental and computational data in hydroxylamine reactions?
Case Study: When theoretical calculations predicted N-acylation as the dominant product but experiments favored O-acylation:
- Revised Mechanism : Investigate bifunctional catalysis where hydroxylamine acts as both proton donor (via oxygen) and acceptor (via nitrogen).
- Kinetic Profiling : Compare experimental rate constants (second- vs. third-order kinetics) with computed ΔG‡ values. Adjust models to include solvent-assisted proton transfer .
Q. What strategies optimize reaction conditions to favor specific acylation products?
- Catalyst Design : Use dual-functional catalysts (e.g., hydroxylamine itself) to stabilize transition states.
- pH Control : Acidic conditions favor O-acylation by protonating carbonyl groups, while basic conditions may shift selectivity.
- Temperature Modulation : Lower temperatures (0–25°C) reduce competing pathways, enhancing O-acylation yields .
Q. How does substituent positioning on the biphenyl ring influence reactivity and biological activity?
- Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –CF) at the para position increase electrophilicity, enhancing nucleophilic attack.
- Biological Relevance : Fluorinated derivatives (e.g., O-(2-fluorophenyl) analogs) show higher binding affinity to enzymes like IDO1 (IC <0.5 µM) due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
